4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid is an organic compound classified as a beta amino acid. It features a sulfonyl group attached to a methoxyphenyl ring, which is further connected to a butanoic acid moiety. This compound is significant in both organic synthesis and biological research due to its unique structural properties and potential applications in medicinal chemistry.
This compound can be synthesized through various chemical methods, typically involving the reaction of 4-methoxybenzenesulfonyl chloride with butanoic acid in the presence of a base such as triethylamine. The synthesis process is well-documented in chemical literature, highlighting its relevance in both academic and industrial settings.
4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid belongs to the class of beta amino acids and derivatives. Its structure includes functional groups that allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
The synthesis of 4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid can be achieved through several routes. A common method involves:
The formation of the desired product is confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods help verify the structure and purity of the synthesized compound.
The molecular formula of 4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid is . The structure includes:
The compound's structural data can be represented as follows:
4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid involves its interaction with specific biological targets. It may inhibit certain enzymes or modulate signaling pathways, contributing to its potential therapeutic effects. The exact molecular targets can vary based on the context of use, particularly in biological research and drug development .
Relevant data from studies indicate that the compound exhibits significant stability and reactivity profiles suitable for further chemical modifications .
4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid has several scientific uses:
Retrosynthetic disconnection of 4-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid (CAS: 81242-26-4, MW: 273.31 g/mol) reveals three logical bond disconnections :
Table 1: Retrosynthetic Pathway Evaluation
Disconnection Target | Precursors | Strategic Advantage | Key Challenge |
---|---|---|---|
Sulfonamide (N-S bond) | 4-Methoxybenzenesulfonyl chloride + 4-Aminobutanoic acid | High-yield (78–85%); single step | Sulfonyl chloride hydrolysis risk |
Butanoic acid chain | 4-((4-Methoxyphenyl)sulfonyl)amino)butanal | Functional group flexibility | Selective oxidation control |
Methoxy group | 4-((4-Hydroxyphenyl)sulfonyl)amino)butanoic acid | Demethylation versatility | Orthogonal protecting groups needed |
The sulfonamide bond approach is industrially preferred due to minimal protection requirements and compatibility with green chemistry principles [2].
Sulfonamide bond formation between 4-methoxybenzenesulfonyl chloride and 4-aminobutanoic acid employs both stoichiometric and catalytic methodologies:
Reaction optimization data indicates that solvent choice critically impacts yield: DCM > DMF > THF (80% vs. 20% yield). Excess base (>1.1 equiv) promotes sulfonyl chloride hydrolysis, while sub-stoichiometric base causes ammonium salt precipitation [6].
Solvent-free conditions improve sustainability and reduce purification complexity:
Table 2: Solvent-Free Reaction Conditions Comparison
Method | Reagents/Conditions | Yield | Key Advantage |
---|---|---|---|
Mechanochemical coupling | K₂CO₃, ball milling, 60 min | 88% | No solvent; room temperature |
HBr demethylation | 48% aq. HBr, 110°C, 4h | 92% | Direct crystallization; no phase-transfer catalyst |
Solid-state diazotization | t-BuONO, succinic anhydride, grinding | 75% | Avoids solvent handling |
Preserving the 4-methoxyphenyl group during synthesis requires selective protection:
Table 3: Protecting Group Stability Under Synthetic Conditions
Protecting Group | Deprotection Conditions | Stability During Sulfonylation | Compatibility Notes |
---|---|---|---|
Methoxy (-OCH₃) | BBr₃ (CH₂Cl₂, −78°C); 48% HBr (reflux) | Low (cleaved by electrophiles) | Native group; requires careful electrophile selection |
Benzyloxy (BnO-) | H₂/Pd-C (EtOH, 25°C); TFA | High | Stable to acids/bases; hydrogenation compatible |
Acetyl (-OCOCH₃) | K₂CO₃/MeOH; NH₃/MeOH | Moderate | Base-labile; may undergo nucleophilic attack |
Strategic demethylation-protection sequences enable selective functionalization: The solvent-free HBr-mediated demethylation [2] followed by benzylation allows C4-alkylation without competing ether cleavage. Final deprotection-methylation delivers the target methoxy compound without epimerization at the butanoic acid α-carbon [3] [7].
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